3-Chloro-4-cyclobutoxyaniline
Overview
Description
Scientific Research Applications
Synthetic Applications in Pharmaceutical Chemistry
3-Chloro-4-cyclobutoxyaniline, as a derivative of aniline, plays a significant role in synthetic chemistry, particularly in the pharmaceutical industry. For example, it's involved in the synthesis of complex molecules like 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, which is a key impurity in the reverse transcriptase inhibitor efavirenz, an important anti-HIV/AIDS drug (Gazvoda et al., 2018).
Development of Novel Chemical Synthesis Routes
This compound is also instrumental in developing novel synthetic routes for various chemical compounds. For instance, it has been used in the synthesis of 2,4-methanoproline analogues through a two-step approach involving an addition-intramolecular substitution sequence (Rammeloo et al., 2002).
Environmental Chemistry and Microbial Degradation
In environmental chemistry, analogues of this compound, such as 2-chloro-4-nitroaniline, have been studied for their biodegradation capabilities. Strains like Geobacter sp. KT7 and Thauera aromatica KT9 can utilize these compounds as sole carbon and nitrogen sources under anaerobic conditions, showcasing potential environmental remediation applications (Duc, 2019).
Analytical and Environmental Monitoring
This compound-related compounds are used in developing analytical methods for environmental monitoring. A study described the development of an electrochemical sensor for the quantitative determination of herbicides and their transformation products in natural waters, highlighting the role of such chemicals in analytical chemistry (Rahemi et al., 2015).
Mechanistic Studies in Organic Chemistry
In organic chemistry, the study of substituent effects on the rates and stereoselectivities of electrocyclic reactions of cyclobutenes, including those with chloro and amino substituents, provides insights into reaction mechanisms and stereochemical outcomes (Niwayama et al., 1996).
Biofield Energy Treatment Studies
An interesting application is the investigation of the influence of biofield energy treatment on the physical, thermal, and spectral properties of related compounds like 3-Chloro-4-fluoroaniline. This study aims to explore alternative energy treatments and their effects on chemical properties (Trivedi et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-cyclobutyloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8H,1-3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIIIXUFYBQSGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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